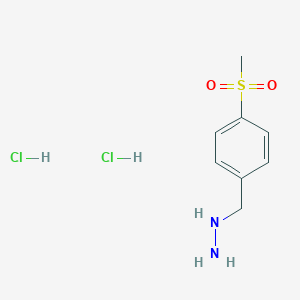
(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2503208-79-3 . It has a molecular weight of 273.18 and is typically in the form of a powder . This compound is used in scientific research and has applications in areas such as drug discovery and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 273.18 . The compound is stored at room temperature .Scientific Research Applications
Antineoplastic Activity
- Antitumor Properties : A study by Shyam et al. (1986) explored the antineoplastic activity of 1,2-bis(arylsulfonyl)-1-methylhydrazines against L1210 leukemia, finding that these compounds, similar in structure to (4-Methylsulfonylphenyl)methylhydrazine;dihydrochloride, displayed significant antitumor activity. The most effective compound increased the survival time of tumor-bearing mice by 88% (Shyam et al., 1986).
- Synthesis and Evaluation as Antineoplastic Agents : Another research by Shyam et al. (1985) synthesized several N,N'-bis(arylsulfonyl)hydrazines, noting that those capable of generating an alkylating species under physiological conditions demonstrated significant antineoplastic activity (Shyam et al., 1985).
Chemical Analysis and Synthesis
- Titrimetric Determination : Verma et al. (1978) utilized bromine chloride in hydrochloric acid medium as a standard reagent for rapid and precise determination of organic compounds like hydrazine and its aryl derivative, which is structurally related to this compound (Verma et al., 1978).
Molecular Interactions and Reactions
- Selenium-Induced Cyclizations of Alkenyl Hydrazines : A study by Tiecco et al. (1997) on the selenium-induced cyclizations of alkenyl hydrazines, which are structurally related to the compound , found that the nature of the substituent influenced the formation of derivatives (Tiecco et al., 1997).
Pesticidal Activity
- Potential Pesticidal Activity : Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives, highlighting their potential as novel pesticides. These derivatives are structurally related to this compound, suggesting a potential application in pest control (Borys et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(4-methylsulfonylphenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-13(11,12)8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGZYERNGMKHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

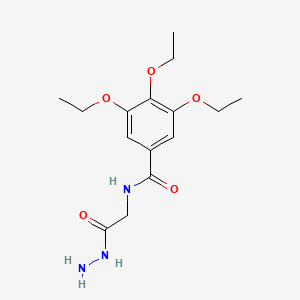
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)
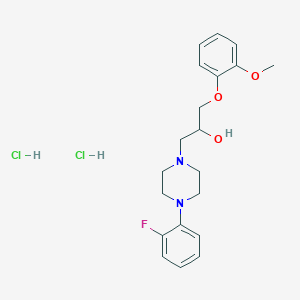

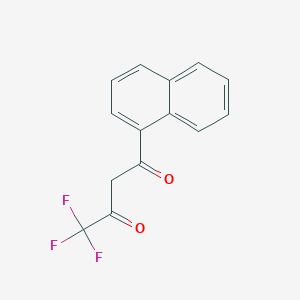

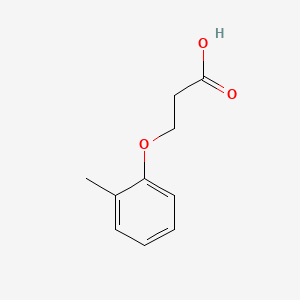

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2587814.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2587816.png)

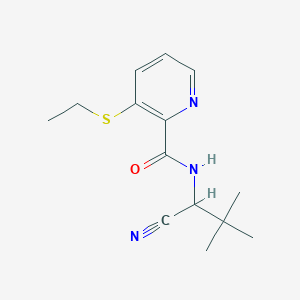
![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)
